2-(4-Methyl-2-oxothiazol-3(2h)-yl)-N-(1h-pyrazol-3-yl)acetamide
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Overview
Description
2-(4-Methyl-2-oxothiazol-3(2h)-yl)-N-(1h-pyrazol-3-yl)acetamide is a synthetic organic compound that features a thiazole ring and a pyrazole ring. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxothiazol-3(2h)-yl)-N-(1h-pyrazol-3-yl)acetamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reaction: The final step involves coupling the thiazole and pyrazole rings through an acetamide linkage, often using reagents like acetic anhydride or other coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-oxothiazol-3(2h)-yl)-N-(1h-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group or the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Methyl-2-oxothiazol-3(2h)-yl)-N-(1h-pyrazol-3-yl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-oxothiazol-3(2h)-yl)-N-(1h-pyrazol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with thiazole and pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-2-oxothiazol-3(2h)-yl)-N-(1h-pyrazol-3-yl)acetamide: can be compared with other thiazole and pyrazole derivatives.
Thiazole Derivatives: Thiamine (Vitamin B1), Ritonavir.
Pyrazole Derivatives: Celecoxib, Pyrazole itself.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H10N4O2S |
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Molecular Weight |
238.27 g/mol |
IUPAC Name |
2-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C9H10N4O2S/c1-6-5-16-9(15)13(6)4-8(14)11-7-2-3-10-12-7/h2-3,5H,4H2,1H3,(H2,10,11,12,14) |
InChI Key |
QWHQYQIVJQOPPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=O)N1CC(=O)NC2=CC=NN2 |
Origin of Product |
United States |
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